S-Metolachlor S-Metolachlor (S)-metolachlor is the (S)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (R)-metolachlor.
Brand Name: Vulcanchem
CAS No.: 87392-12-9
VCID: VC0166716
InChI: InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1
SMILES: CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol

S-Metolachlor

CAS No.: 87392-12-9

Reference Standards

VCID: VC0166716

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

S-Metolachlor - 87392-12-9

CAS No. 87392-12-9
Product Name S-Metolachlor
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide
Standard InChI InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1
Standard InChIKey WVQBLGZPHOPPFO-LBPRGKRZSA-N
Isomeric SMILES CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C
SMILES CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Canonical SMILES CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Boiling Point 282.0 °C
Melting Point -51.05 °C
Description (S)-metolachlor is the (S)-enantiomer of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. It is an enantiomer of a (R)-metolachlor.
PubChem Compound 11140605
Last Modified Nov 11 2021
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